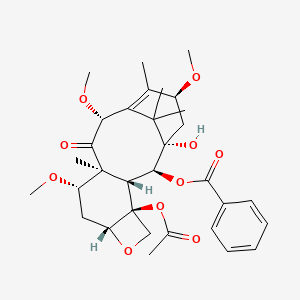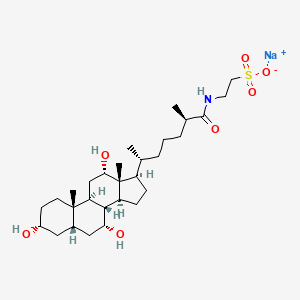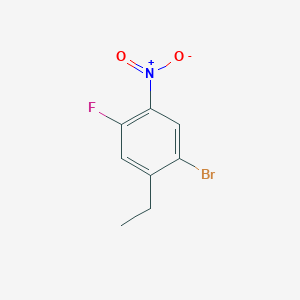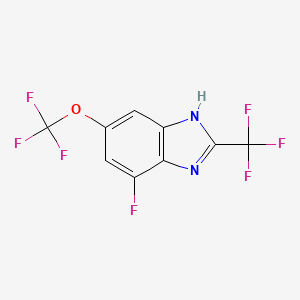
10-Deacetyl-7,10,13-trimethyl Baccatin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Deacetyl-7,10,13-trimethyl Baccatin III is a derivative of 10-Deacetyl Baccatin III, a natural organic compound isolated from the yew tree (Genus Taxus). This compound is significant due to its role as a precursor in the synthesis of paclitaxel and other anti-cancer molecules . It is a colorless solid with a molecular formula of C32H42O10 and a molar mass of 586.68 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
10-Deacetyl-7,10,13-trimethyl Baccatin III is synthesized from 10-Deacetyl Baccatin III through a series of chemical reactionsThe reaction conditions typically include the use of organic solvents such as methanol and reagents like acetyl-CoA .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from yew tree biomass followed by chemical modification. The process is optimized to maximize yield and purity, often involving chromatographic techniques for purification .
Analyse Des Réactions Chimiques
Types of Reactions
10-Deacetyl-7,10,13-trimethyl Baccatin III undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound, which are used as intermediates in the synthesis of paclitaxel and other related compounds .
Applications De Recherche Scientifique
10-Deacetyl-7,10,13-trimethyl Baccatin III has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of taxanes.
Medicine: Key intermediate in the production of anti-cancer drugs like paclitaxel.
Industry: Utilized in the development of novel pharmaceuticals and chemical processes
Mécanisme D'action
The mechanism of action of 10-Deacetyl-7,10,13-trimethyl Baccatin III involves its conversion to paclitaxel, which stabilizes microtubules and inhibits cell division. This action targets rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. The molecular pathways involved include the inhibition of microtubule depolymerization and the activation of apoptotic signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-Deacetyl Baccatin III
- Baccatin III
- 7-Epi-10-Deacetyl Baccatin III
- 10-Deacetyl Baccatin V
- 10-Deacetyl Baccatin VI
Uniqueness
10-Deacetyl-7,10,13-trimethyl Baccatin III is unique due to its specific methylation pattern, which enhances its utility as a precursor in the synthesis of paclitaxel and other anti-cancer agents. This compound’s structural modifications provide distinct advantages in terms of reactivity and selectivity in chemical synthesis .
Propriétés
Formule moléculaire |
C32H42O10 |
|---|---|
Poids moléculaire |
586.7 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-9,12,15-trimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C32H42O10/c1-17-20(37-6)15-32(36)27(41-28(35)19-12-10-9-11-13-19)25-30(5,26(34)24(39-8)23(17)29(32,3)4)21(38-7)14-22-31(25,16-40-22)42-18(2)33/h9-13,20-22,24-25,27,36H,14-16H2,1-8H3/t20-,21-,22+,24+,25-,27-,30+,31-,32+/m0/s1 |
Clé InChI |
BTELCIXZLACDFF-JEODMRCNSA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)








![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
